molecular formula C18H19N3O4S B2525159 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-51-5

4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2525159
CAS No.: 902579-51-5
M. Wt: 373.43
InChI Key: RWMUAMGKWKNBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a high-purity quinazoline derivative intended for research and development purposes. Compounds within this chemical class are extensively investigated for their significant potential in medicinal chemistry and pharmacology. Quinazoline-based structures have demonstrated a range of valuable biological activities, positioning them as key scaffolds in drug discovery. Specifically, research on closely related analogs has shown that these molecules can function as potent inhibitors of efflux transporters like MDR1 and BCRP. Compounds such as CP-100,356, a diaminoquinazoline derivative, have been utilized as "chemical knock-out equivalents" to selectively assess the impact of these transporters on oral drug absorption . Furthermore, other quinazoline derivatives have exhibited potent cytotoxic activity , inducing apoptotic cell death in human glioblastoma cells , while some function as inhibitors of critical biological targets such as cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR2) . The 2-thione moiety present in this compound is a common feature in bioactive molecules and can be instrumental in further chemical modifications to explore structure-activity relationships or create targeted conjugates . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding quinazoline chemistry and biology.

Properties

CAS No.

902579-51-5

Molecular Formula

C18H19N3O4S

Molecular Weight

373.43

IUPAC Name

4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26)

InChI Key

RWMUAMGKWKNBKR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. The choice of solvents and catalysts is also crucial in industrial settings to ensure environmental and economic feasibility .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazoline core .

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazoline Derivatives

The compound shares structural similarities with other quinazoline-based molecules but differs in substituent patterns and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Substituents at Position 4 Core Modification Key Functional Groups
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (Target) 3,4-Dimethoxyphenylamino Quinazoline-2(1H)-thione Thione, Methoxy (×4)
4-(3,4-Dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione 3,4-Dimethoxyphenyl Benzo[h]quinazoline (tetrahydro) Thione, Methoxy (×2)
4-(3-Methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione 3-Methoxyphenyl Benzo[h]quinazoline (tetrahydro) Thione, Methoxy (×1)
4-(4-Oxo-1H-quinazolin-2-yl)methyl derivatives Variable (e.g., methylamino groups) Oxoquinazoline Oxo, Alkylamino

Key Observations :

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides enhanced electron-donating capacity compared to analogs with fewer methoxy groups (e.g., the 3-methoxyphenyl derivative). This may improve binding affinity in hydrophobic pockets of enzymes .

Functional Group Impact: The thione (-SH) group at position 2 in the target compound distinguishes it from oxoquinazoline derivatives (e.g., 4-oxo analogs). Thiones are less common in kinase inhibitors but may offer unique metal-chelating or covalent-binding capabilities . Methoxy groups at positions 6 and 7 in the target compound increase steric bulk and lipophilicity, which could influence membrane permeability compared to non-methoxy-substituted analogs.

Biological Activity

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight: 320.36 g/mol

The structure consists of a quinazoline core with dimethoxyphenyl and thione functionalities that contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, this compound has shown promise in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-75.10
HepG26.19
HCT1168.40

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

  • Inhibition of Tyrosine Kinase Activity: The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: Studies indicate that it promotes apoptosis in cancer cells through the caspase pathway, leading to programmed cell death.
  • Antioxidant Activity: The compound enhances antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT), which may protect normal cells from oxidative stress while targeting cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects, particularly in models of Alzheimer's disease (AD). Research indicates:

  • Reduction in Acetylcholinesterase (AChE) Activity: The compound inhibits AChE, which is beneficial in conditions characterized by cholinergic dysfunction.
  • Anti-inflammatory Effects: It reduces pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, suggesting a role in mitigating neuroinflammation associated with neurodegenerative diseases .

Case Studies

  • Zebrafish Model for Alzheimer's Disease:
    • In vivo studies using zebrafish larvae demonstrated that treatment with this compound significantly improved cognitive functions by reducing lipid peroxidation and enhancing antioxidant defenses .
  • Cytotoxicity Assessment:
    • A comprehensive cytotoxicity assessment across multiple cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.